molecular formula C9H7F4NO3 B12457654 (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

Cat. No.: B12457654
M. Wt: 253.15 g/mol
InChI Key: LJWMHFIUFJGWQO-SFYZADRCSA-N
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Description

(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid can be achieved through several synthetic routes One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product For example, the synthesis may start with a chiral epoxide, which undergoes ring-opening with an amine to introduce the amino group

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the process.

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted tetrafluorophenyl derivatives.

Scientific Research Applications

(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amino and hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

    (2R,3S)-2,3-Dihydroxybutanoic acid: Shares a similar backbone but lacks the tetrafluorophenyl group.

    2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid: A non-chiral version of the compound.

Uniqueness: The presence of the tetrafluorophenyl group in (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific biological activities.

Properties

Molecular Formula

C9H7F4NO3

Molecular Weight

253.15 g/mol

IUPAC Name

(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F4NO3/c10-3-1-2(4(11)6(13)5(3)12)8(15)7(14)9(16)17/h1,7-8,15H,14H2,(H,16,17)/t7-,8+/m1/s1

InChI Key

LJWMHFIUFJGWQO-SFYZADRCSA-N

Isomeric SMILES

C1=C(C(=C(C(=C1F)F)F)F)[C@@H]([C@H](C(=O)O)N)O

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(C(C(=O)O)N)O

Origin of Product

United States

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